An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenyl Isothiocyanate for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenyl Isothiocyanate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to empower researchers in their drug discovery endeavors.
Introduction: A Versatile Scaffold in Fluorine Chemistry
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is a valuable reagent in organic synthesis, particularly in the construction of novel heterocyclic compounds with potential therapeutic applications. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These features are highly sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[1] The isothiocyanate functional group serves as a versatile electrophilic handle, readily reacting with a variety of nucleophiles to generate a diverse array of molecular architectures.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₄NS | |
| Molecular Weight | 221.17 g/mol | |
| CAS Number | 302912-40-9 | [2] |
| Appearance | Not explicitly stated for this specific isomer, but related compounds are colorless to yellow liquids. | [3] |
| Boiling Point | 202-209 °C | |
| Density | 1.42 g/mL at 25 °C | |
| Refractive Index | n20/D 1.54 |
Molecular Structure and Spectroscopic Analysis
The unique arrangement of atoms in 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate gives rise to a distinct spectroscopic fingerprint.
Caption: Chemical structure of 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be influenced by both the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbon attached to the isothiocyanate group (-N=C=S) is expected to have a chemical shift in the range of δ 130-140 ppm. The carbons bonded to fluorine and the trifluoromethyl group will show characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom directly attached to the phenyl ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the trifluoromethyl group is typically observed around -60 to -65 ppm relative to CFCl₃.[4][5][6]
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group, typically appearing in the region of 2000-2200 cm⁻¹.[7] Other significant peaks will include C-F stretching vibrations (around 1100-1300 cm⁻¹) and aromatic C-H and C=C stretching vibrations.[8][9][10][11]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.17 m/z). The fragmentation pattern will likely involve the loss of the isothiocyanate group, the trifluoromethyl group, and potentially a fluorine atom, leading to characteristic fragment ions.[2][12][13][14]
Synthesis and Reactivity
Synthesis: 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is typically synthesized from its corresponding aniline precursor, 2-fluoro-5-(trifluoromethyl)aniline. Several methods can be employed for this transformation, with the use of thiophosgene or a thiophosgene equivalent being the most common.
A general and widely used procedure involves the reaction of the aniline with thiophosgene in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous solution of a mild base like sodium bicarbonate.[15][16]
Caption: General workflow for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate.
Experimental Protocol: Synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
-
Dissolve 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in dichloromethane.
-
Prepare a separate solution of sodium bicarbonate (2.5 eq) in water.
-
Combine the two solutions in a reaction vessel and cool to 0°C with vigorous stirring.
-
Slowly add a solution of thiophosgene (1.1 eq) in dichloromethane to the biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Reactivity: The primary mode of reactivity for 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is the electrophilic nature of the central carbon atom of the isothiocyanate group. This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, most notably primary and secondary amines, to form substituted thioureas.[7][17][18][19]
Caption: Reaction of 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate with an amine to form a thiourea.
This reaction is typically straightforward and proceeds under mild conditions, often at room temperature in a suitable organic solvent. The resulting thiourea derivatives are valuable scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.
Applications in Drug Discovery and Development
The unique combination of fluorine, a trifluoromethyl group, and a reactive isothiocyanate handle makes 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate a highly attractive building block for the synthesis of biologically active molecules.[20] The incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl moiety can enhance a drug candidate's metabolic stability by blocking potential sites of oxidation and can modulate its lipophilicity to improve cell permeability and overall pharmacokinetic properties.[1][21]
While specific drug candidates derived directly from this isothiocyanate were not prominently featured in the searched literature, the closely related 3-fluoro-5-(trifluoromethyl)phenyl group has been incorporated into potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs.[20] This highlights the potential of this substitution pattern in modulating biological activity.
Furthermore, thioureas derived from substituted phenyl isothiocyanates have demonstrated a wide range of pharmacological activities, including anticancer and enzyme inhibitory effects.[17][22] For instance, certain thiourea derivatives have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology. The 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate, therefore, serves as a key starting material for the synthesis of libraries of novel thiourea-containing compounds for screening against various biological targets.
Safety and Handling
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate should be handled with care in a well-ventilated fume hood. As with most isothiocyanates, it is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is a powerful and versatile building block for medicinal chemists and drug discovery scientists. Its unique electronic and physicochemical properties, conferred by the fluorine and trifluoromethyl substituents, make it an invaluable tool for the synthesis of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the quest for new and effective medicines.
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